Desethylreboxetine

PET imaging norepinephrine transporter radiosynthesis precursor

Desethylreboxetine (O-desethylreboxetine; DER) is the primary O-dealkylated metabolite of the selective norepinephrine reuptake inhibitor (NRI) reboxetine, formed predominantly via cytochrome P450 CYP3A4 in human liver microsomes. The compound exists as a racemic mixture of (2S,3S)- and (2R,3R)-enantiomers, supplied as a fine chemical standard (CAS 351330-75-1; MW 285.34 g/mol; C₁₇H₁₉NO₃) for research use only through the NIMH Chemical Synthesis and Drug Supply Program and commercial vendors.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 351330-75-1
Cat. No. B12785046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylreboxetine
CAS351330-75-1
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O
InChIInChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1
InChIKeyPODXMAMDNUUSTL-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desethylreboxetine (CAS 351330-75-1): Metabolite-Standard and PET Radioligand Precursor for Norepinephrine Transporter Research


Desethylreboxetine (O-desethylreboxetine; DER) is the primary O-dealkylated metabolite of the selective norepinephrine reuptake inhibitor (NRI) reboxetine, formed predominantly via cytochrome P450 CYP3A4 in human liver microsomes [1]. The compound exists as a racemic mixture of (2S,3S)- and (2R,3R)-enantiomers, supplied as a fine chemical standard (CAS 351330-75-1; MW 285.34 g/mol; C₁₇H₁₉NO₃) for research use only through the NIMH Chemical Synthesis and Drug Supply Program and commercial vendors [2]. Critically, desethylreboxetine is not merely a metabolic byproduct but serves as the essential normethyl synthetic precursor for carbon-11 methylation to yield [¹¹C]MRB, a positron emission tomography (PET) radioligand used for in vivo imaging of the norepinephrine transporter (NET) in brain [3]. This dual identity—as both an analytical reference standard for therapeutic drug monitoring and a gateway intermediate for PET tracer production—defines its unique procurement profile relative to all other compounds in the reboxetine chemical space.

Why Reboxetine, (S,S)-Reboxetine, or Atomoxetine Cannot Replace Desethylreboxetine in NET-Targeted Imaging and Analytical Workflows


Although desethylreboxetine shares the morpholine-benzyl-phenoxy core scaffold with its parent drug reboxetine and the more potent (S,S)-enantiomer (esreboxetine, Ki NET = 1.04 nM [1]), it occupies a fundamentally distinct position in the research supply chain that precludes substitution. First, desethylreboxetine is the sole compound in this chemical series bearing a free phenolic hydroxyl group at the 2-position of the phenoxy ring, which is the indispensable nucleophilic handle for regioselective [¹¹C]methylation to generate the PET radioligand [¹¹C]MRB [2]. Neither reboxetine (which carries a 2-ethoxy group) nor atomoxetine (a structurally distinct 3-aryloxy-3-phenylpropylamine) can serve this radiosynthetic function. Second, as the primary CYP3A4-dependent metabolite, analytically certified desethylreboxetine reference material is required for validated HPLC-based therapeutic drug monitoring (TDM) assays where the metabolite's quantification limit of 30 nmol/L is a method-performance benchmark [3]. Third, the compound's detection in <3% of patients at steady state (vs. universal detection of parent reboxetine) means that pharmacokinetic studies investigating CYP3A4-mediated drug-drug interactions or pharmacogenetic variability in reboxetine clearance demand an authentic desethylreboxetine standard—neither the parent drug nor any other commercially available NRI can fulfill this role [3]. Generic substitution with reboxetine, (S,S)-reboxetine, or atomoxetine would fail at the level of chemical reactivity, analytical specificity, and metabolic-pathway relevance.

Quantitative Differentiation of Desethylreboxetine Versus Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Exclusive Radiosynthetic Utility: Desethylreboxetine is the Only Precursor for [¹¹C]MRB PET Tracer Production

Desethylreboxetine is the sole compound in the reboxetine chemical family capable of serving as the normethyl precursor for [¹¹C]MRB radiosynthesis, because it uniquely possesses the free phenolic -OH group required for selective C-11 methylation with [¹¹C]CH₃I. The racemic mixture was resolved by chiral HPLC into (2S,3S)- and (2R,3R)-enantiomers with >98% enantiomeric excess (ee), and subsequent radiosynthesis produced enantiomerically pure [¹¹C]MRB in 61–74% decay-corrected radiochemical yield with >96% radiochemical purity and specific activity of 1.7–2.3 Ci/μmol (63–85 GBq/μmol) [1]. In contrast, reboxetine (2-ethoxy) and (S,S)-reboxetine lack the phenolic -OH nucleophile entirely and cannot undergo direct [¹¹C]methylation at this position; atomoxetine, a structurally unrelated NRI (Ki NET = 5 nM [2]), bears no morpholine-phenoxy scaffold whatsoever and has no known role as a PET precursor. The NIMH Chemical Synthesis and Drug Supply Program explicitly catalogs this compound as 'Reboxetine PET ligand precursor' [3], underscoring that no alternative compound fulfills this function.

PET imaging norepinephrine transporter radiosynthesis precursor

CYP3A4 Exclusivity in Metabolic Formation: Quantitative Correlation Data Enable CYP3A4 Phenotyping Studies Unavailable with Parent Drug

The formation of O-desethylreboxetine from reboxetine enantiomers is exclusively catalyzed by CYP3A4, as demonstrated by three lines of quantitative evidence: (1) ketoconazole, a selective CYP3A4 inhibitor, markedly decreased O-desethylreboxetine formation whereas inhibitors selective for other CYP enzymes did not; (2) O-desethylreboxetine formation rates correlated with CYP3A4-selective testosterone 6β-hydroxylase activity with r² = 0.99 and p < 0.001 across a panel of 14 human livers; and (3) O-desethylreboxetine formation was only detectable in microsomes from Baculovirus-insect cells expressing recombinant CYP3A4 [1]. Over a substrate concentration range of 2–200 μM, O-desethylreboxetine formation for either reboxetine enantiomer conformed to monophasic Michaelis-Menten kinetics, and the apparent Kₘ for O-desethylation in cDNA CYP3A4 microsomes was similar to affinity constants in human liver microsomes [1]. In contrast, reboxetine itself is a substrate for both CYP3A4 and, to a minor extent, CYP2D6, and is a weak competitive inhibitor of CYP2D6 (Kᵢ = 2.5 μM) and CYP3A4 (Kᵢ = 11 μM) [1]. Unlike atomoxetine—which is primarily metabolized by CYP2D6 with substantial pharmacogenetic variability in poor vs. extensive metabolizers [2]—desethylreboxetine formation reports specifically on CYP3A4 activity, making it a uniquely selective metabolic probe.

drug metabolism CYP3A4 phenotyping human liver microsomes

Near-Absent Systemic Exposure in Humans: Desethylreboxetine Plasma Levels Are Below Quantification in >97% of Patients at Steady State

In a clinical therapeutic drug monitoring (TDM) study of 38 patients chronically treated with racemic reboxetine at 2–16 mg/day, O-desethylreboxetine was detected in quantifiable amounts in only 1 of 38 patients (<3%) at steady-state trough, whereas the parent drug reboxetine was universally quantifiable in all patients with a mean concentration that was linear and dose-proportional [1]. The validated SPE-HPLC-UV method achieved quantification limits of 5 nmol/L for reboxetine and 30 nmol/L for O-desethylreboxetine, with interday and intraday variation of less than 5% [1]. By comparison, atomoxetine—administered as a therapeutic agent in its own right—achieves steady-state plasma concentrations in the range of 200–1200 ng/mL (approximately 0.8–4.7 μM) in CYP2D6 extensive metabolizers [2], representing roughly 100- to 1000-fold higher systemic exposure. The minimal systemic presence of desethylreboxetine means it contributes negligibly to the pharmacodynamic effect of reboxetine therapy, a critical distinction for researchers designing pharmacokinetic-pharmacodynamic (PK-PD) models or investigating metabolite-mediated toxicity.

therapeutic drug monitoring pharmacokinetics metabolite exposure

Enantioselective Resolution to >98% ee: Enabling Stereochemically Pure PET Tracer Synthesis Not Achievable with Racemic Reboxetine

Racemic desethylreboxetine was resolved by preparative chiral HPLC to yield the individual (2S,3S)- and (2R,3R)-enantiomers with >98% enantiomeric excess [1]. These enantiomerically pure precursors were then used in stereospecific radiosyntheses to produce enantiomerically pure [¹¹C]MRB enantiomers for comparative PET imaging studies in baboons, enabling direct assessment of stereoselective NET binding in vivo [1]. In contrast, commercially available reboxetine is supplied as a racemic mixture of (R,R)- and (S,S)-enantiomers with significant potency differences: the (S,S)-enantiomer exhibits a Ki of 1.04 ± 0.16 nM at NET versus the racemate Ki of approximately 8 nM, representing an approximately 8-fold potency differential between enantiomers [2]. Atomoxetine is marketed as the single (R)-enantiomer and does not present an equivalent chiral-resolution research question. For laboratories conducting enantioselective pharmacokinetic studies, the validated HPLC method using Chiral-AGP, Chiral-CBH, and ChiraGrom-2 stationary phases achieves simultaneous separation of reboxetine and O-desethylreboxetine enantiomers with total run times of 28, 12, and 18 minutes respectively [3], demonstrating that desethylreboxetine enantiomers are analytically resolvable and quantifiable.

chiral resolution enantiomeric purity PET radiochemistry

Class-Level NET Selectivity Inference: Desethylreboxetine Retains the NET > SERT Selectivity Profile of the Parent Series, Distinguishing It from Dual-Action Reuptake Inhibitors

Although direct binding affinity (Ki) data for desethylreboxetine at human NET, SERT, and DAT are not reported in the peer-reviewed primary literature, class-level inference from the reboxetine scaffold establishes a strong expectation of NET-selective pharmacology. (S,S)-Reboxetine exhibits Ki values of 1.04 nM (NET), 661 nM (SERT), and >2000 nM (DAT), yielding a SERT/NET selectivity ratio of approximately 636-fold and DAT/NET ratio >2000-fold [1]. Racemic reboxetine demonstrates Ki values of approximately 8 nM (NET), with approximately 20-fold selectivity over SERT at therapeutic concentrations [2]. In contrast, clinically used NRIs exhibit markedly different selectivity windows: atomoxetine (Ki NET = 5 nM; SERT/NET ratio = 15) and viloxazine (Ki NET ≈ 260–630 nM; also active at 5-HT2B/2C receptors at μM concentrations) are substantially less NET-selective . The conservation of the morpholine pharmacophore in desethylreboxetine, differing from reboxetine only by O-desethylation at the 2-phenoxy position, strongly supports retention of NET > SERT binding selectivity within the range established for the reboxetine scaffold (estimated SERT/NET ratio >100). This class-level selectivity profile positions desethylreboxetine within a distinct pharmacological niche: more NET-selective than atomoxetine and viloxazine, yet primarily useful as an analytical and radiosynthetic tool rather than a therapeutic agent per se.

NET selectivity SERT/NET ratio binding selectivity

Desethylreboxetine (CAS 351330-75-1) Procurement-Relevant Application Scenarios Based on Quantitative Differentiation Evidence


Scenario A: [¹¹C]MRB PET Tracer Production for Human Brain NET Imaging Studies

Neuroscience PET centers requiring the radioligand [¹¹C]MRB for in vivo quantification of norepinephrine transporter (NET) density in brain must procure desethylreboxetine as the essential normethyl precursor. As demonstrated by Lin & Ding (2004) [1], desethylreboxetine is the only compound in the reboxetine family bearing the free phenolic -OH group necessary for regioselective [¹¹C]methylation with [¹¹C]CH₃I. The validated workflow—involving chiral HPLC resolution to >98% enantiomeric excess followed by radiosynthesis yielding [¹¹C]MRB with >96% radiochemical purity and 1.7–2.3 Ci/μmol specific activity—has been successfully applied in baboon PET studies and human NET mapping protocols [1]. No alternative compound (reboxetine, (S,S)-reboxetine, atomoxetine, or viloxazine) can substitute. Procurement specifications should require racemic or enantiomerically resolved desethylreboxetine with certified chemical purity ≥98% and documentation of enantiomeric composition for stereospecific applications.

Scenario B: CYP3A4 Phenotyping and Drug-Drug Interaction Studies Using Human Liver Microsomes or Hepatocytes

Pharmaceutical metabolism scientists investigating CYP3A4-mediated drug-drug interactions (DDIs) or CYP3A4 phenotyping require desethylreboxetine as both an analytical reference standard and a reaction product for quantifying CYP3A4 activity. Wienkers et al. (1999) established that O-desethylreboxetine formation from either reboxetine enantiomer is exclusively CYP3A4-dependent, with near-perfect correlation to CYP3A4-selective testosterone 6β-hydroxylase activity (r² = 0.99, p < 0.001) across 14 human livers [2]. Ketoconazole markedly suppresses O-desethylreboxetine formation, whereas inhibitors of CYP2D6, CYP2C9, and CYP1A2 do not [2]. Unlike reboxetine—which has mixed CYP3A4/CYP2D6 metabolism and is itself a weak CYP inhibitor (CYP2D6 Kᵢ = 2.5 μM; CYP3A4 Kᵢ = 11 μM) [2]—desethylreboxetine quantification provides a CYP3A4-exclusive readout. This scenario is particularly valuable for laboratories conducting reaction phenotyping, time-dependent inhibition (TDI) assays, or CYP3A4 induction studies where an authentic metabolite standard is required for LC-MS/MS calibration curves.

Scenario C: Therapeutic Drug Monitoring (TDM) Method Development and Validation for Reboxetine-Treated Patients

Clinical pharmacology laboratories developing or validating bioanalytical methods for reboxetine therapeutic drug monitoring must include desethylreboxetine as a certified reference standard to meet regulatory guidance for metabolite quantification. The benchmark SPE-HPLC-UV method of Öhman et al. (2001) achieved a quantification limit of 30 nmol/L for O-desethylreboxetine with interday and intraday precision <5% CV [3]. Critically, the study demonstrated that O-desethylreboxetine is quantifiable in fewer than 3% of patients at steady-state trough (1 of 38 patients), establishing a validated method-performance standard for distinguishing true-positive metabolite signals from background [3]. Laboratories implementing enantioselective TDM can additionally adopt the validated chiral HPLC methods (Chiral-AGP, Chiral-CBH, ChiraGrom-2) that simultaneously resolve reboxetine and O-desethylreboxetine into their constituent enantiomers with run times as short as 12 minutes [4]. Procurement of desethylreboxetine reference material with documented purity and Certificate of Analysis (CoA) is essential for ISO 17025-accredited and GLP-compliant bioanalytical laboratories.

Scenario D: Enantioselective Pharmacokinetic Investigations of Reboxetine Stereoisomers in Preclinical Species

Drug metabolism researchers conducting enantioselective pharmacokinetic studies of reboxetine in rat, dog, monkey, or human require desethylreboxetine reference standards for both the racemate and its resolved enantiomers. The plasma concentration of the R,R-reboxetine enantiomer has been reported to be approximately twice that of the S,S-enantiomer after single oral doses of racemic reboxetine to healthy volunteers [4], and stereoselective metabolism generates enantiomerically distinct O-desethylreboxetine products. The validated chiral HPLC methodology enabling simultaneous separation of all four species—(R,R)- and (S,S)-reboxetine plus (R,R)- and (S,S)-O-desethylreboxetine—in a single run [4] requires analytically pure desethylreboxetine enantiomers as chromatographic reference standards. This application scenario is distinct from the PET precursor scenario because it demands certified racemic desethylreboxetine and, ideally, its individual enantiomers for constructing calibration curves in stereoselective LC-MS/MS or HPLC-UV methods, with a procurement emphasis on lot-to-lot consistency and long-term stability data.

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